![molecular formula C16H15N5O4S B2845807 ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-06-3](/img/structure/B2845807.png)
ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thioacetamido group, and a benzoate ester . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-6-yl ring, the thioacetamido group, and the benzoate ester . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that pyrazolo[3,4-d]pyrimidin derivatives, closely related to the specified compound, have significant antimicrobial properties. A study synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities, revealing notable efficacy against various microbial strains (Khobragade et al., 2010).
Insecticidal Properties
Another avenue of research involves the insecticidal potential of compounds incorporating the pyrazolopyrimidinyl motif. A study utilizing a related compound as a precursor synthesized a range of heterocycles, including pyrazolopyrimidinyl derivatives, and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis. The results highlighted the potential of these compounds as insecticidal agents, indicating a promising area for further research (Fadda et al., 2017).
Supramolecular Chemistry
Supramolecular chemistry explores the self-assembly of molecules into larger, organized structures, which is critical for developing new materials and sensors. Compounds with the pyrazolo[3,4-d]pyrimidin scaffold have been examined for their ability to form hydrogen-bonded supramolecular structures. This research has implications for designing new molecular systems with specific properties, such as enhanced stability or reactivity (Portilla et al., 2007).
Enzymatic Activity Enhancement
Some pyrazolopyrimidinyl keto-esters have been shown to positively affect the reactivity of certain enzymes. A study synthesized ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and derivatives, testing them for their ability to enhance cellobiase activity. This research offers insights into how structural modifications of pyrazolopyrimidinyl compounds can influence enzymatic reactions, potentially leading to the development of enzyme activators or inhibitors for industrial and pharmaceutical applications (Abd & Awas, 2008).
Anticancer and Anti-inflammatory Activities
Continuing research into pyrazolopyrimidine derivatives has uncovered their potential in anticancer and anti-inflammatory treatments. Studies have synthesized novel pyrazolopyrimidines and tested them for cytotoxic effects against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer. These findings highlight the therapeutic potential of pyrazolopyrimidinyl compounds in treating various diseases, including cancer and inflammatory disorders (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
It’s structurally similar to other indole derivatives which are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
The compound has shown significant antiviral activity, exhibiting 4- to 7-folds higher activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus . This suggests that the compound’s action results in a substantial antiviral effect.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-3-5-10(6-4-9)18-12(22)8-26-16-19-13-11(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZRALHSHFOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

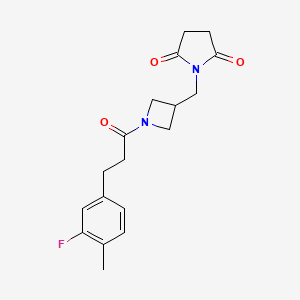
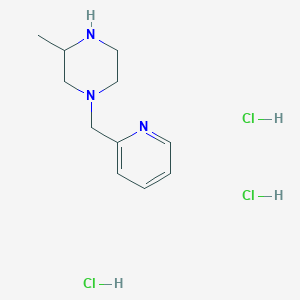
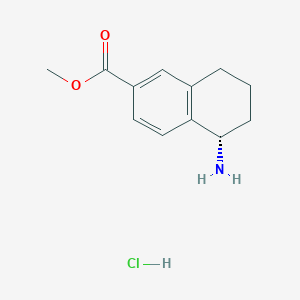
![7-Methoxy-5-(3-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2845731.png)
![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2845732.png)
![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)
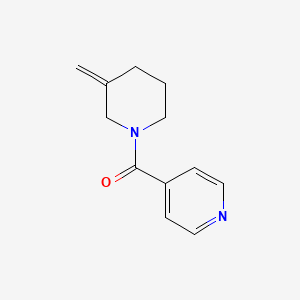
![2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2845735.png)
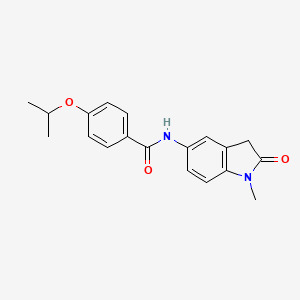

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)
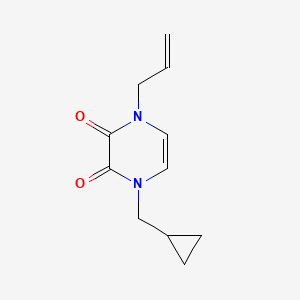
![(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)